3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group, a phenylsulfonyl group, a pyrrol-1-yl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the chloro, phenylsulfonyl, pyrrol-1-yl, and trifluoromethyl groups through various substitution reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain substituents on the pyridine ring.
Substitution: The chloro, phenylsulfonyl, and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.
Scientific Research Applications
3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-2-[2-(phenylsulfonyl)-1H-indol-1-yl]-5-(trifluoromethyl)pyridine
- 3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(methyl)pyridine
- 3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 3-chloro-2-[2-(phenylsulfonyl)-1H-pyrrol-1-yl]-5-(trifluoromethyl)pyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[2-(benzenesulfonyl)pyrrol-1-yl]-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2O2S/c17-13-9-11(16(18,19)20)10-21-15(13)22-8-4-7-14(22)25(23,24)12-5-2-1-3-6-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDOFHBRZJNECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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